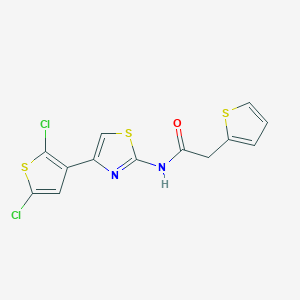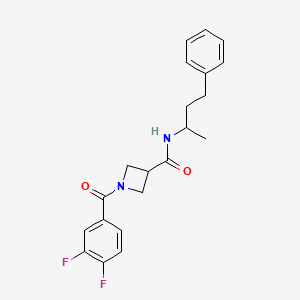![molecular formula C18H17N7O B2409038 N-((1H-benzo[d]imidazol-2-yl)méthyl)-6-(3,5-diméthyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351595-53-3](/img/structure/B2409038.png)
N-((1H-benzo[d]imidazol-2-yl)méthyl)-6-(3,5-diméthyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.382. The purity is usually 95%.
BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Agents anticancéreux: Les chercheurs explorent le potentiel de ce composé comme médicament anticancéreux en raison de sa capacité à inhiber des voies spécifiques impliquées dans la croissance tumorale et la métastase .
- Inhibiteurs de kinases: Les caractéristiques structurelles du composé en font un candidat prometteur pour le développement d'inhibiteurs de kinases, qui jouent un rôle crucial dans la régulation des processus cellulaires .
- Semiconducteurs organiques: Le système π-conjugué dans la molécule suggère sa pertinence pour les dispositifs électroniques organiques, tels que les transistors à effet de champ organiques (OFET) et les photovoltaïques organiques (OPV) .
- Matériaux luminescents: Les chercheurs étudient ses propriétés luminescentes pour une utilisation potentielle dans les diodes électroluminescentes organiques (OLED) .
- Cadres métallo-organiques: Les propriétés de ligand du composé le rendent adapté à la construction de MOF avec des tailles de pores réglables et des applications dans le stockage, la séparation et la catalyse des gaz .
- Synthèse de l'imidazole: La partie imidazole du composé est précieuse pour la synthèse d'imidazoles substitués, qui trouvent des applications dans les produits pharmaceutiques, les produits agrochimiques et les matériaux .
- Réactions d'annélation: Il peut servir de groupe directeur dans les réactions d'annélation catalysées par le Pd(II), conduisant à la formation d'hydrocarbures aromatiques polycycliques .
- Inhibiteurs enzymatiques: Les chercheurs explorent son potentiel en tant qu'inhibiteur enzymatique, ciblant des enzymes spécifiques impliquées dans les voies pathologiques .
- Essais biochimiques: Les interactions du composé avec les macromolécules biologiques sont étudiées à l'aide d'essais biochimiques .
Chimie médicinale et développement de médicaments
Science des matériaux et électronique organique
Chimie de coordination et cadres métallo-organiques (MOF)
Méthodologie de synthèse et chimie hétérocyclique
Études biologiques et inhibition enzymatique
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-11-9-12(2)25(24-11)17-8-7-15(22-23-17)18(26)19-10-16-20-13-5-3-4-6-14(13)21-16/h3-9H,10H2,1-2H3,(H,19,26)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIGFWNPWAXLFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408961.png)


![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide](/img/structure/B2408966.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2408967.png)

![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)
![N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408975.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2408978.png)
